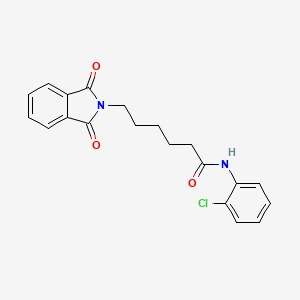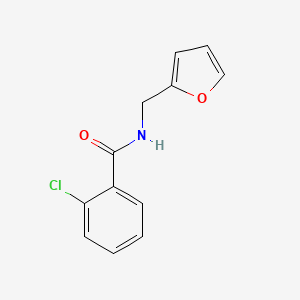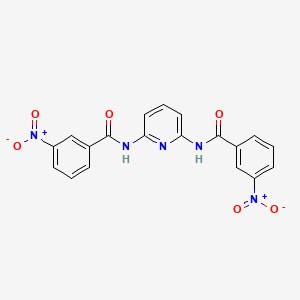![molecular formula C23H19BrN2O4S B11696436 ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11696436.png)
ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL (2Z)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as bromine, hydroxyl, and carboxylate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-bromo-2-hydroxybenzaldehyde with ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization with thiourea to form the thiazolopyrimidine core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
ETHYL (2Z)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde derivatives.
Reduction: Formation of debrominated thiazolopyrimidine derivatives.
Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.
科学的研究の応用
ETHYL (2Z)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases such as cancer, bacterial infections, and inflammatory conditions.
Material Science: Exploration of its properties for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: Investigation of its biological activity and interaction with biomolecules for understanding its mechanism of action.
作用機序
The mechanism of action of ETHYL (2Z)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and physiological responses.
類似化合物との比較
ETHYL (2Z)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives, such as:
- ETHYL (2Z)-2-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- ETHYL (2Z)-2-[(5-FLUORO-2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different halogens (bromine, chlorine, fluorine) can influence their chemical reactivity, biological activity, and potential applications. ETHYL (2Z)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to the presence of the bromine atom, which can impart distinct properties and reactivity compared to its analogs.
特性
分子式 |
C23H19BrN2O4S |
|---|---|
分子量 |
499.4 g/mol |
IUPAC名 |
ethyl (2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H19BrN2O4S/c1-3-30-22(29)19-13(2)25-23-26(20(19)14-7-5-4-6-8-14)21(28)18(31-23)12-15-11-16(24)9-10-17(15)27/h4-12,20,27H,3H2,1-2H3/b18-12- |
InChIキー |
ROYMRAVJTHZLMO-PDGQHHTCSA-N |
異性体SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=C(C=CC(=C4)Br)O)/S2)C |
正規SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(C=CC(=C4)Br)O)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696353.png)
![(5E)-3-(4-chlorophenyl)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11696359.png)

![methyl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate](/img/structure/B11696369.png)

![Propyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B11696378.png)

![ethyl (2Z)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11696386.png)
![N-{(1Z)-3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11696400.png)
![(5Z)-3-(3-chlorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696401.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11696413.png)
![N'-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11696422.png)
![2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B11696431.png)

